Product packaging for N-(2-fluorobenzyl)-2-methylpropan-2-amine(Cat. No.:CAS No. 893577-97-4)

N-(2-fluorobenzyl)-2-methylpropan-2-amine

Cat. No.: B183773
CAS No.: 893577-97-4
M. Wt: 181.25 g/mol
InChI Key: ZMQGKSWOGQOQCA-UHFFFAOYSA-N
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Description

Contextual Significance of Benzylamines and Fluorinated Amines in Organic Synthesis

The structural components of N-(2-fluorobenzyl)-2-methylpropan-2-amine, namely benzylamines and fluorinated amines, are of considerable importance in the field of organic synthesis.

Benzylamines are a class of organic compounds that feature a benzyl (B1604629) group attached to an amine. wikipedia.org They are widely utilized as intermediates and building blocks in the synthesis of a vast array of chemical compounds. chemicalbook.comacs.org In organic chemistry, benzylamine (B48309) serves as a versatile precursor for creating more complex molecules, including pharmaceuticals and materials for various industries. sinocurechem.comchemicalbook.com The benzyl group can also function as a "masked" source of ammonia (B1221849), where it can be removed later in a synthetic sequence, a technique valuable in the construction of other amines. wikipedia.org

Fluorinated amines are amines that contain one or more fluorine atoms. The introduction of fluorine into organic molecules can dramatically alter their physical and chemical properties. alfa-chemistry.comnih.gov In medicinal chemistry, for example, fluorination can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a drug to its target protein. nih.govnih.gov This has made fluorinated amines highly sought-after building blocks in the development of new therapeutic agents. alfa-chemistry.comresearchgate.net The synthesis of fluorinated amines is an active area of research, with methods like the reduction of fluorine-containing nitro compounds and the fluoroamination of alkenes being explored. alfa-chemistry.com

Overview of Research Trajectories for N-Substituted Alkylamines

N-substituted alkylamines, the broader class to which this compound belongs, are central to many areas of chemical science. Research in this area is dynamic, with several key trends emerging.

One major trajectory is the development of more efficient and environmentally friendly methods for their synthesis. acs.orgresearchgate.net Traditional methods often involve multiple steps or the use of harsh reagents. Modern research focuses on catalytic processes, such as the direct coupling of alcohols with ammonia or other amines, which are more atom-economical. acs.org Another innovative approach is the reductive cross-coupling of nitroarenes, which avoids the need for pre-functionalized amines. rsc.org

A second significant research direction is the functionalization of N-substituted alkylamines. This involves selectively modifying the structure of these amines to create new molecules with desired properties. Recent advancements have enabled the functionalization of C-H bonds adjacent to the nitrogen atom, even at sterically hindered positions, opening up new avenues for creating complex amine structures. nih.gov

Furthermore, the applications of N-substituted alkylamines continue to expand. They are crucial components in the synthesis of pharmaceuticals, agrochemicals, and functional materials like polymers. rsc.orgmordorintelligence.com The growing demand in these sectors, particularly in the pharmaceutical and coatings industries, continues to drive research into new and improved alkylamine derivatives. mordorintelligence.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16FN B183773 N-(2-fluorobenzyl)-2-methylpropan-2-amine CAS No. 893577-97-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQGKSWOGQOQCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406007
Record name N-(2-fluorobenzyl)-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893577-97-4
Record name N-(2-fluorobenzyl)-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N 2 Fluorobenzyl 2 Methylpropan 2 Amine

Retrosynthetic Analysis and Key Synthetic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For N-(2-fluorobenzyl)-2-methylpropan-2-amine, the most logical disconnection is the C-N bond between the benzylic carbon and the nitrogen atom. This disconnection reveals two primary synthetic pathways based on which precursor acts as the nucleophile.

Figure 1: Key Retrosynthetic Disconnections for this compound

This flowchart illustrates the two main retrosynthetic approaches to synthesizing the target molecule.

These disconnections lead to two of the most common and practical methods for amine synthesis: direct alkylation and reductive amination. google.com Each approach utilizes readily available precursors and offers distinct advantages and challenges.

Contemporary Synthetic Routes

Modern synthetic chemistry offers several reliable methods for constructing the target C-N bond.

Direct N-alkylation involves the reaction of a primary amine, in this case, 2-methylpropan-2-amine (tert-butylamine), with an alkyl halide. google.com The synthesis of this compound via this route would employ a 2-fluorobenzyl halide, such as 2-fluorobenzyl bromide or chloride, as the electrophile.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thus preventing the protonation of the starting amine and promoting the reaction to completion. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side reactions, such as over-alkylation to form a quaternary ammonium (B1175870) salt. The sterically hindered nature of the tert-butyl group on the amine helps to reduce the likelihood of this over-alkylation.

Table 1: Typical Conditions for N-Alkylation of Amines

Parameter Condition Purpose/Rationale
Solvent DMF, Acetonitrile, THF To dissolve reactants and facilitate the reaction.
Base K₂CO₃, Na₂CO₃, Et₃N To neutralize the acid byproduct.

| Temperature | Room Temperature to 55°C | To provide sufficient energy for the reaction without promoting side reactions. osti.gov |

A study by J. C. Bottaro et al. demonstrated that ethyl-tert-butylamine could be prepared in 85% yield by reacting tert-butylamine (B42293) with ethyl bromide, highlighting the feasibility of this approach. google.com

Reductive amination is a powerful and widely used method for synthesizing amines. nih.gov This one-pot reaction involves the formation of an imine or iminium ion intermediate from an aldehyde (2-fluorobenzaldehyde) and an amine (2-methylpropan-2-amine), which is then reduced in situ to the desired secondary amine. nih.gov

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being among the most common. The latter is often preferred for its mildness and selectivity, as it does not readily reduce the starting aldehyde. The reaction conditions are generally mild and tolerant of a wide range of functional groups. nih.gov

A patent describes a process for preparing unsymmetric secondary tert-butylamines by reacting aldehydes with tert-butylamine and hydrogen in the presence of a hydrogenation catalyst. google.com This process highlights the industrial applicability of reductive amination for this class of compounds.

Table 2: Common Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Typical Use Case
Sodium Borohydride NaBH₄ General purpose, often used in protic solvents like methanol (B129727) or ethanol.
Sodium Triacetoxyborohydride NaBH(OAc)₃ Mild and selective, effective in aprotic solvents like dichloromethane.
Sodium Cyanoborohydride NaBH₃CN Effective at acidic pH, but highly toxic.

The synthesis can also be approached from more fundamental starting materials in a multi-step sequence. For example, starting from 2-fluorotoluene, a synthetic route could involve the radical bromination of the benzylic position to generate 2-fluorobenzyl bromide. This intermediate can then be used in an alkylation reaction with 2-methylpropan-2-amine as described previously.

This multi-step approach allows for the construction of the necessary precursors from simpler, often cheaper, starting materials. libretexts.orgtue.nl The planning of such a synthesis requires careful consideration of the compatibility of reaction conditions with the functional groups present in the molecule at each stage. libretexts.org

Figure 2: Example of a Multi-Step Synthesis Route

Enantioselective Synthesis Strategies for Analogous Chiral Amines

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. wikipedia.orgsigmaaldrich.com These chemical units are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. sigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.com

Several types of chiral auxiliaries have been developed and are commercially available, including ephedrine (B3423809) and pseudoephedrine derivatives, oxazolidinones, and sulfur-containing compounds. sigmaaldrich.com The choice of auxiliary can significantly influence the diastereoselectivity of a reaction. For instance, in the synthesis of a core oxazoline (B21484) ring, camphorsultam was found to be a superior chiral auxiliary compared to an oxazolidinone, leading to a high degree of asymmetric induction. wikipedia.org

A common strategy for the asymmetric synthesis of chiral amines involves the addition of a Grignard reagent to a tert-butanesulfinyl aldimine or ketimine. wikipedia.org The stereoselectivity of this reaction is often explained by a six-membered ring transition state where both the oxygen and nitrogen atoms of the sulfinyl imine coordinate with magnesium. wikipedia.org Another notable chiral auxiliary, 1-(alpha-aminobenzyl)-2-naphthol, has been used for the diastereoselective synthesis of α-aminophosphonates. nih.gov The reaction of chiral imines derived from this auxiliary with trialkyl phosphites proceeds with high diastereoselectivity, and the resulting major diastereomer can often be isolated through crystallization. nih.gov

While direct examples for the synthesis of this compound using chiral auxiliaries are not extensively detailed in the provided search results, the principles of these methodologies are broadly applicable to the synthesis of chiral amines. The general approach would involve the reaction of 2-fluorobenzaldehyde (B47322) with a chiral amine auxiliary to form a chiral imine, followed by the addition of a tert-butyl nucleophile and subsequent removal of the auxiliary.

Biocatalytic Pathways for Related Amines

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering mild reaction conditions and high selectivity. researchgate.netnih.gov Enzymes, such as transaminases and reductive aminases, are of particular interest for the synthesis of chiral amines. researchgate.netnih.gov The reductive amination of ketones using biocatalysts is a strategy that has garnered significant interest from the pharmaceutical industry for producing chiral building blocks in an environmentally friendly manner. researchgate.net

A putrescine transaminase from Pseudomonas putida has been characterized and applied to the synthesis of various benzylamine (B48309) derivatives with broad substrate tolerance and excellent product conversions. researchgate.net This highlights the potential of using engineered enzymes for the synthesis of specifically substituted amines. The enzymatic synthesis of fluorinated compounds is a growing field, with various enzymes like fluorinases, transaminases, and reductive aminases being explored for their ability to incorporate fluorine into organic molecules. nih.govnumberanalytics.com The direct formation of a C-F bond by a fluorinase is considered a highly effective method. nih.gov

While the direct biocatalytic synthesis of this compound is not explicitly described, the existing research on biocatalytic pathways for fluorinated and benzylamine compounds suggests its feasibility. researchgate.netnih.gov A potential biocatalytic route could involve the reductive amination of 2-fluorobenzaldehyde with tert-butylamine, catalyzed by a suitable reductive aminase.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. nih.govresearchgate.net This section explores the application of these principles in the synthesis of this compound and related compounds.

A significant aspect of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives. rsc.orgresearchgate.net Water, supercritical fluids (like scCO₂), and ionic liquids are prominent examples of such benign reaction media. nih.govrsc.org Deep eutectic solvents (DESs) have also gained attention as green substitutes for conventional solvents in amine synthesis. mdpi.com Their low volatility, high thermal stability, and tunable polarity make them suitable for various amination reactions, often acting as both the solvent and a catalyst. mdpi.com

Solvent-free reaction conditions, where the reaction is carried out by grinding the reactants together, represent another green approach. researchgate.net This technique, known as mechanochemistry, can lead to high yields and avoids the use of any solvent. researchgate.netresearchgate.net

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. numberanalytics.comwikipedia.org Catalytic reactions are central to improving atom economy as they allow for reactions to proceed with high selectivity and reduced waste. numberanalytics.comprimescholars.com

For the synthesis of amines, catalytic hydrogenation and reductive amination are highly atom-economical methods. primescholars.comhw.ac.uk The direct coupling of benzyl (B1604629) alcohols with ammonia (B1221849) using nickel catalysts represents an environmentally friendly approach to producing primary benzylamines. acs.org Furthermore, the development of catalytic systems for amide synthesis that avoid poor atom economy is a major goal in sustainable chemistry. researchgate.net One innovative method involves a ruthenium-catalyzed one-pot amide coupling using simple alkynes as coupling reagents, which produces only volatile byproducts. researchgate.net

The tables below summarize data on catalytic systems and environmentally benign solvents.

Table 1: Comparison of Commonly Used Solvents in Amine Synthesis This table is interactive and allows for sorting and filtering of data.

Solvent Advantages Disadvantages
Deep Eutectic Solvents (DESs) Negligible volatility, high thermal stability, adjustable polarity, recyclable, can act as catalysts. mdpi.com Can be difficult to remove all traces from the product.
Water Non-toxic, non-flammable, readily available. nih.gov Limited solubility of many organic compounds.
Supercritical CO₂ (scCO₂) Non-toxic, easily removed, potentially recyclable. rsc.org Requires high-pressure equipment. rsc.org
Ionic Liquids Low volatility, high thermal stability. nih.gov Synthesis can involve volatile solvents, potential for corrosion. rsc.org
Organic Solvents (e.g., Toluene, DMF) Good solubility for a wide range of reactants. Often volatile, flammable, and/or toxic. rsc.org

Table 2: Catalytic Systems for Amine and Amide Synthesis This table is interactive and allows for sorting and filtering of data.

Reaction Type Catalyst System Key Features
Reductive Amination Cu/SiO₂ and Au/TiO₂ hw.ac.uk Continuous flow synthesis of benzylamine from benzyl alcohol. hw.ac.uk
N-Alkylation of Amines [Cp*IrCl₂]₂/NaHCO₃ acs.org High atom economy, uses alcohols as alkylating agents. acs.org
Amide Synthesis Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium researchgate.net One-pot protocol using alkynes as coupling agents, high atom economy. researchgate.net
Primary Benzylamine Synthesis Ni/Al₂O₃–SiO₂ acs.org Direct coupling of benzyl alcohols with ammonia. acs.org

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. mdpi.comresearchgate.net This technology has been successfully applied to the synthesis of various compounds, including N-benzylhydroxylamine hydrochloride, where it led to higher yields and reduced waste. mdpi.com Flow chemistry setups typically consist of zones for reagent delivery, mixing, reaction, work-up, and analysis. researchgate.net The use of continuous flow reactors can also enable multi-enzyme cascade reactions that would be difficult to perform in a batch setting. researchgate.net

Industrial Scale-Up Considerations and Process Optimization in Academic Research

The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors, including cost, safety, and efficiency. Academic research often focuses on optimizing reaction conditions to maximize yield and minimize byproducts. For instance, a patented process for the preparation of N-benzylamines describes a continuous or batch process for iminization and subsequent hydrogenation, highlighting the importance of process control for industrial applications. google.com

The development of robust and scalable synthetic methods is a key theme in process chemistry. For example, a one-step synthesis of N-benzylhydroxylamine hydrochloride was optimized for industrial application by systematically investigating parameters such as reactant equivalents, temperature, and flow rate in a continuous reactor. mdpi.com Similarly, research into the synthesis of N-alkyl substituted benzimidazoquinazolinones involved a thorough optimization of reaction conditions, including the choice of catalyst, base, ligand, and solvent. nih.gov

Reactor Design and Process Control

The synthesis of this compound can be optimized through careful selection of reactor type and implementation of sophisticated process controls. Given the exothermic nature of alkylation and reductive amination reactions, heat management is a critical factor for safe and efficient production.

For laboratory and pilot-scale synthesis, batch reactors are commonly employed. These are typically glass-lined or stainless steel vessels equipped with overhead stirrers, temperature probes, and ports for the controlled addition of reagents. Process control in a batch setup for this synthesis would involve:

Temperature Control: A jacketed reactor connected to a programmable thermoregulation system is crucial. The reaction temperature for the N-alkylation of tert-butylamine with 2-fluorobenzyl chloride or bromide would be carefully controlled to minimize side reactions, such as over-alkylation or quaternization of the amine. Similarly, for reductive amination, temperature control is vital during both the imine formation and the subsequent reduction step.

Reagent Addition: The slow, controlled addition of the alkylating agent (2-fluorobenzyl halide) or the reducing agent (e.g., sodium borohydride) is managed using precision pumps. This prevents temperature spikes and allows for consistent reaction progression.

pH Monitoring and Control: In reductive amination, the pH of the reaction medium is a critical parameter for efficient imine formation. An in-situ pH probe can provide real-time data, allowing for the automated addition of acid or base to maintain the optimal pH range.

For larger-scale industrial production, a shift from batch to continuous flow reactors , such as Plug Flow Reactors (PFRs) or Continuous Stirred-Tank Reactors (CSTRs), can offer significant advantages in terms of safety, efficiency, and consistency.

Reactor TypeAdvantages for this compound SynthesisKey Process Control Parameters
Batch Reactor High flexibility for various batch sizes, suitable for initial process development.Temperature, Reagent Addition Rate, Stirring Speed, Reaction Time
Continuous Flow Reactor (PFR/CSTR) Superior heat and mass transfer, improved safety for exothermic reactions, higher throughput, and consistent product quality.Flow Rate of Reactants, Residence Time, Temperature Gradient, Pressure

The use of Process Analytical Technology (PAT) is integral to modern process control. For the synthesis of this compound, in-line spectroscopic techniques like FT-IR or Raman spectroscopy could be implemented to monitor the concentration of reactants and products in real-time, allowing for dynamic adjustments to process parameters to optimize yield and purity.

Development of Robust Purification Protocols

The purification of this compound from the crude reaction mixture is essential to achieve the desired product quality. The purification strategy will depend on the synthetic route employed and the nature of the impurities present. Common impurities may include unreacted starting materials (2-fluorobenzaldehyde, tert-butylamine, 2-fluorobenzyl halide), by-products from side reactions (e.g., over-alkylated products, products of self-condensation of the aldehyde), and residual reagents.

A multi-step purification protocol is typically required:

Extraction: The first step often involves a liquid-liquid extraction to separate the basic product from acidic or neutral impurities. The crude reaction mixture would be diluted with a water-immiscible organic solvent, and the pH would be adjusted to ensure the target amine is in its free base form and soluble in the organic layer. Washing the organic layer with brine can further remove water-soluble impurities.

Distillation: Fractional distillation under reduced pressure is a powerful technique for separating the desired product from non-volatile impurities and solvents. The boiling point of this compound will dictate the required temperature and vacuum conditions.

Crystallization: For achieving high purity, crystallization of a salt form of the product is a common and effective method. The purified free base can be dissolved in a suitable solvent and treated with an acid, such as hydrochloric acid, to precipitate the hydrochloride salt. The choice of solvent is critical for obtaining well-formed crystals and maximizing recovery.

Purification StepPurposeKey Parameters
Liquid-Liquid Extraction Removal of water-soluble impurities and separation based on acidity/basicity.Solvent choice, pH of the aqueous phase, number of extractions.
Fractional Distillation Separation based on boiling point differences.Pressure (vacuum), temperature, column efficiency.
Crystallization (as a salt) High-purity final product isolation.Solvent system, temperature profile for cooling, rate of crystallization.

The development of a robust purification protocol involves a systematic study to optimize each of these steps. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool during this development phase to assess the purity of the product at each stage and to quantify the levels of different impurities.

Mechanistic Investigations of N 2 Fluorobenzyl 2 Methylpropan 2 Amine Reactions

Elucidation of Reaction Pathways and Kinetics

The reactivity of N-(2-fluorobenzyl)-2-methylpropan-2-amine is dictated by the interplay of its functional groups: the secondary amine, the benzyl (B1604629) group, the fluorine substituent on the aromatic ring, and the bulky tert-butyl group.

The benzyl moiety of this compound can be susceptible to nucleophilic substitution reactions, where the amine acts as a leaving group. However, direct displacement of the amine is generally unfavorable. A more plausible pathway involves the protonation or quaternization of the amine to create a better leaving group.

Kinetic studies on analogous reactions of benzylamines and benzyl benzenesulphonates with various nucleophiles have shown that these reactions can proceed through an SN2 mechanism. rsc.orgrsc.orglibretexts.org The rate of such reactions is influenced by the nature of the nucleophile, the solvent, and the substituents on the aromatic ring. For this compound, the electron-withdrawing fluorine atom at the ortho position can influence the electrophilicity of the benzylic carbon.

The reaction kinetics for a bimolecular nucleophilic substitution (SN2) would be expected to follow a second-order rate law, dependent on the concentrations of both the substrate and the nucleophile. libretexts.org The steric hindrance from the tert-butyl group might slow down the reaction rate compared to less hindered benzylamines.

Table 1: Factors Influencing Nucleophilic Substitution on the Benzyl Moiety

FactorExpected Influence on this compound
Nucleophile Strength A stronger nucleophile would increase the reaction rate.
Solvent Polarity A polar aprotic solvent would typically favor an SN2 reaction.
Leaving Group Ability Protonation or quaternization of the amine would be necessary to facilitate substitution.
Steric Hindrance The tert-butyl group is expected to decrease the reaction rate due to steric hindrance at the reaction center.
Electronic Effects The ortho-fluoro substituent can influence the electrophilicity of the benzylic carbon through inductive and resonance effects.

It is important to note that under certain conditions, particularly with a good leaving group and a stabilizing solvent, a shift towards an SN1 mechanism involving a benzylic carbocation intermediate could be possible. However, the formation of a primary carbocation is generally disfavored.

The secondary amine functionality in this compound is a prime site for oxidative transformations. These can include N-dealkylation and oxidation at the benzylic C-H bond.

One common pathway for the oxidation of secondary amines is through a single-electron transfer (SET) mechanism to form an aminium radical cation. researchgate.netbeilstein-journals.orgnih.gov This intermediate is highly reactive and can undergo further transformations. The oxidation can be initiated by various oxidants, including chemical reagents, electrochemical methods, or photoredox catalysis. beilstein-journals.org

The fate of the aminium radical cation can vary:

Deprotonation at the α-carbon (benzylic position): This would lead to the formation of an α-amino radical, which can be further oxidized to an iminium ion. Hydrolysis of the iminium ion would result in the cleavage of the N-benzyl group, a process known as oxidative N-debenzylation, yielding 2-fluorobenzaldehyde (B47322) and tert-butylamine (B42293). researchgate.netnih.gov

Deprotonation at the nitrogen: This would form an aminyl radical.

Studies on the oxidation of N-benzylamines by enzymes like cytochrome P450 and model systems have provided evidence for both hydrogen atom transfer (HAT) and electron transfer (ET) mechanisms. researchgate.netnih.govrsc.orgku.edu The specific pathway often depends on the oxidant and the substrate's electronic properties. For instance, iodosylbenzene catalyzed by metalloporphyrins tends to proceed via an initial one-electron transfer, while t-butyl hydroperoxide with the same catalysts initiates oxidation through hydrogen atom abstraction. rsc.org

The oxidation of secondary amines can also lead to the formation of N-oxygenated products such as hydroxylamines and nitrones, although oxidative dealkylation is often a more common pathway. uomustansiriyah.edu.iq

The fluorobenzyl group can undergo reductive transformations, primarily focusing on the C-F bond or the aromatic ring. Catalytic hydrogenation is a common method for such reductions.

The reduction of aryl fluorides is generally challenging due to the high strength of the C-F bond. However, under specific catalytic conditions, such as with certain transition metal catalysts, defluorination can be achieved. nih.govprinceton.edu For instance, palladium-catalyzed reactions have been developed for C-F bond activation.

Another potential reductive pathway is the hydrogenation of the benzene (B151609) ring. This typically requires high pressures of hydrogen gas and potent catalysts like rhodium on carbon or platinum oxide. wikipedia.org The reaction conditions would need to be carefully controlled to avoid the hydrogenolysis of the C-N bond.

Reductive amination in reverse, where the C-N bond is cleaved with a reducing agent, is also a possibility, although this is generally less common for benzylamines unless activated by other functional groups.

Role of Catalysis and Ligand Effects on Reaction Mechanisms

Catalysis can play a crucial role in directing the reaction pathways of this compound, enabling transformations that are otherwise difficult to achieve.

Transition Metal Catalysis: Palladium, nickel, copper, and ruthenium catalysts are widely used in reactions involving amines and benzyl groups. organic-chemistry.orgacs.orgthieme-connect.com For instance, palladium-catalyzed cross-coupling reactions could potentially be used to functionalize the fluorobenzyl group. Ligands play a critical role in these catalytic systems, influencing the catalyst's activity, selectivity, and stability. For example, in the hydrogenation of nitriles to benzylamines, the choice of phosphine (B1218219) ligands on a ruthenium catalyst significantly impacts its efficiency. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the generation of aminium radical cations from amines under mild conditions. beilstein-journals.orgnih.gov By using a suitable photocatalyst (e.g., iridium or ruthenium complexes), single-electron oxidation of the amine can be initiated, leading to various C-N or C-H functionalization reactions. beilstein-journals.orgrsc.org The regioselectivity of these reactions can sometimes be controlled by synergistic catalysis, combining single electron transfer (SET) with hydrogen atom transfer (HAT) catalysis. rsc.org

Acid/Base Catalysis: As mentioned earlier, acid catalysis can be crucial in nucleophilic substitution reactions by protonating the amine to form a better leaving group. Base catalysis can be employed to deprotonate the amine or the α-carbon in certain reactions. Benzylamine (B48309) itself can act as a nucleophilic catalyst in some transformations. organic-chemistry.org

Isolation and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are key to confirming a proposed mechanism. For the reactions of this compound, several transient species could potentially be isolated or trapped.

Aminium Radical Cations: These intermediates, formed during oxidative transformations, can be detected using spectroscopic techniques such as electron spin resonance (ESR) spectroscopy. beilstein-journals.orgresearchwithnj.com In some cases, stable radical cations can be generated and characterized under specific conditions, for example, by using photoinduced electron transfer (PET) processes and observing them with steady-state and time-resolved optical spectroscopy. researchwithnj.combeilstein-journals.org

Iminium Ions: These electrophilic intermediates, formed after the oxidation of α-amino radicals, can be trapped by nucleophiles present in the reaction mixture. Their formation can be inferred from the final products.

Carbocation Intermediates: In the case of an SN1 reaction, the benzylic carbocation could be trapped by a nucleophilic solvent or other added nucleophiles.

Metal-Complex Intermediates: In catalytic reactions, it is sometimes possible to isolate and characterize the organometallic intermediates, providing direct insight into the catalytic cycle. researchgate.netuniversite-paris-saclay.fr Low-temperature studies can be particularly useful for stabilizing and observing these transient species. universite-paris-saclay.fr

The isolation of intermediates often requires specialized techniques such as low-temperature spectroscopy or rapid-mixing experiments. universite-paris-saclay.fryoutube.com

Transition State Analysis in this compound Transformations

The transition state is the highest energy point along the reaction coordinate and its structure determines the rate and feasibility of a reaction. While direct observation of the transition state is not possible, its properties can be inferred from kinetic data and computational modeling.

For a hypothetical SN2 reaction on the benzyl moiety, the transition state would involve a pentacoordinate carbon atom with partial bonds to both the incoming nucleophile and the departing amine group. libretexts.orgyoutube.com The geometry of this transition state is influenced by steric and electronic factors. The presence of the bulky tert-butyl group would likely lead to a more sterically crowded and higher energy transition state. The electron-withdrawing fluorine atom could stabilize the developing negative charge on the leaving group to some extent.

Studies on analogous nucleophilic substitution reactions of benzyl derivatives have shown that the structure of the transition state can vary. rsc.orgscite.ai For example, a more electron-donating nucleophile and a more electron-withdrawing leaving group can lead to a "later" transition state, with more bond breaking and less bond making. rsc.org

Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling transition state structures and calculating their energies. nih.govnih.gov Such calculations could provide valuable insights into the preferred reaction pathways for this compound and help to rationalize experimental observations. For instance, DFT calculations have been used to compare different mechanistic pathways in the oxidation of secondary amines. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques for N 2 Fluorobenzyl 2 Methylpropan 2 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-(2-fluorobenzyl)-2-methylpropan-2-amine. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the atomic connectivity and spatial arrangement can be assembled.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the amine proton, and the protons of the tert-butyl group. docbrown.info

The protons on the fluorobenzyl group are influenced by the electronegative fluorine atom and their position on the aromatic ring. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The benzylic protons (CH₂) adjacent to the nitrogen are expected to produce a singlet at approximately δ 3.8 ppm. The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet further upfield, typically around δ 1.1-1.5 ppm, due to the shielding effect of the alkyl group. The amine proton (NH) signal is often broad and its chemical shift can vary depending on solvent and concentration, but it would likely be observed in the δ 1.5-3.0 ppm region. docbrown.infochemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Group Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (Ar-H)7.0 - 7.5Multiplet4H
Benzyl (B1604629) (Ar-CH₂)~3.8Singlet2H
Amine (N-H)1.5 - 3.0Broad Singlet1H
tert-Butyl (-C(CH₃)₃)1.1 - 1.5Singlet9H

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to characterize the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. docbrown.info

The carbon atoms of the aromatic ring will resonate in the downfield region, typically between δ 115 and 165 ppm. The carbon atom directly bonded to the fluorine (C-F) will exhibit a large coupling constant (¹JCF) and its chemical shift will be significantly influenced by the fluorine atom. The other aromatic carbons will show smaller couplings to fluorine. The benzylic carbon (Ar-CH₂) is expected around δ 45-55 ppm. The quaternary carbon of the tert-butyl group will appear around δ 50-60 ppm, while the methyl carbons of the tert-butyl group will be found in the upfield region, around δ 25-30 ppm. docbrown.infodocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Group Predicted Chemical Shift (δ, ppm)
Aromatic (C-F)160 - 165 (doublet, large ¹JCF)
Aromatic (Ar-C)115 - 140
Benzyl (Ar-CH₂)45 - 55
tert-Butyl (quaternary C)50 - 60
tert-Butyl (CH₃)25 - 30

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze the environment of fluorine atoms within a molecule. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the benzene (B151609) ring. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. For a fluorine atom attached to an aromatic ring, the chemical shift is expected to be in the range of δ -110 to -140 ppm relative to a standard such as CFCl₃. rsc.orgnih.gov This technique is particularly useful for confirming the presence and substitution pattern of fluorine in the molecule.

Two-dimensional (2D) NMR techniques are crucial for establishing the precise connectivity of atoms in the molecule. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would be used to confirm the coupling between adjacent aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the proton signals to their corresponding carbon atoms, for example, linking the benzylic proton signal to the benzylic carbon signal.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. nist.govthermofisher.com

N-H Stretch: A weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the benzyl and tert-butyl groups will be observed just below 3000 cm⁻¹.

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds in the benzene ring will give rise to several sharp bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ range.

C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration on the aromatic ring is expected in the region of 1270-1100 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3500Weak to Medium
Aromatic C-H Stretch> 3000Medium
Aliphatic C-H Stretch< 3000Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-N Stretch1020 - 1250Medium
C-F Stretch1100 - 1270Strong

Note: Predicted values are based on characteristic group frequencies.

Raman Spectroscopy

Table 1: Predicted Prominent Raman Peaks for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic Ring C-H Stretch 3050-3150
Aliphatic Groups C-H Stretch 2850-3000
Aromatic Ring C=C Stretch 1400-1600
Methylene Group CH₂ Scissoring 1440-1480
tert-Butyl Group C-H Bend 1365-1395
C-N Bond C-N Stretch 1000-1250

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound, with a molecular formula of C₁₁H₁₆FN, the expected monoisotopic mass can be calculated with high precision. This technique is crucial for confirming the identity of the synthesized compound and distinguishing it from other molecules with the same nominal mass. The molecular weight of this compound is 181.25 g/mol . bldpharm.com

In mass spectrometry, the fragmentation of the molecular ion provides valuable information about the compound's structure. For this compound, the fragmentation is expected to be influenced by the stability of the resulting carbocations and radical species. Common fragmentation pathways for amines include alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org

The fragmentation of this compound would likely involve the following key steps:

Alpha-cleavage: Loss of a methyl group from the tert-butyl moiety to form a stable iminium ion.

Benzylic cleavage: Cleavage of the bond between the methylene group and the tert-butylamine (B42293) moiety, leading to the formation of a stable fluorobenzyl cation (m/z 109).

Loss of the tert-butyl group: Cleavage of the C-N bond to lose the tert-butyl group, resulting in a fluorobenzylaminium ion.

Analysis of related compounds like propan-2-amine shows a characteristic base peak from the loss of a methyl group. docbrown.info Studies on more complex structures like ketamine analogues, which also contain a fluorophenyl group, provide further insight into the fragmentation of such molecules. mdpi.com

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

m/z Value Proposed Fragment Ion Fragmentation Pathway
181 [C₁₁H₁₆FN]⁺ Molecular Ion
166 [C₁₀H₁₃FN]⁺ Loss of a methyl radical (•CH₃)
109 [C₇H₆F]⁺ Benzylic cleavage, formation of fluorobenzyl cation
74 [C₄H₁₂N]⁺ Cleavage of the benzyl-nitrogen bond

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

A single crystal X-ray diffraction study of this compound would reveal its precise solid-state conformation. While no specific crystallographic data for this compound has been found in the surveyed literature, such an analysis would provide invaluable data, including the unit cell dimensions, space group, and the exact coordinates of each atom in the crystal lattice. This information is fundamental for understanding the molecule's structure-property relationships.

The packing of molecules in a crystal is governed by various intermolecular forces. For this compound, the following interactions are expected to play a significant role in its crystal structure:

Hydrogen Bonding: The secondary amine group (N-H) can act as a hydrogen bond donor, forming hydrogen bonds with the nitrogen atom of a neighboring molecule or potentially with the fluorine atom, although N-H···F hydrogen bonds are generally weaker.

π-π Stacking: The fluorinated benzene rings of adjacent molecules could engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

The interplay of these interactions dictates the final crystal structure, influencing properties such as melting point and solubility.

Table 3: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Participating Groups Expected Role in Crystal Packing
Hydrogen Bonding N-H --- N Primary interaction forming chains or dimers
π-π Stacking Fluorobenzyl rings Stabilizing the packing of aromatic moieties

Computational and Theoretical Chemistry Studies of N 2 Fluorobenzyl 2 Methylpropan 2 Amine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a favorable balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational procedure to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For N-(2-fluorobenzyl)-2-methylpropan-2-amine, this process would determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Conformational analysis would explore the different spatial arrangements of the atoms (conformers) that can be interconverted by rotation about single bonds, such as the bond between the benzyl (B1604629) group and the nitrogen atom. By calculating the relative energies of these conformers, the most energetically favorable conformation(s) at a given temperature can be identified. This is crucial for understanding the molecule's shape and how it might interact with other molecules.

Table 1: Optimized Geometrical Parameters (Theoretical)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-N (benzyl) Data not available Data not available Data not available
C-N (tert-butyl) Data not available Data not available Data not available
C-F Data not available Data not available Data not available

Vibrational Frequency Calculations and Experimental Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations identify the fundamental vibrational modes, which correspond to specific stretching, bending, and twisting motions of the atoms.

Each calculated frequency can be correlated with experimental spectroscopic data to confirm the molecular structure and assign spectral peaks to specific molecular motions. For this compound, this would involve identifying characteristic frequencies for the N-H bond, C-N bonds, the fluorinated benzene (B151609) ring, and the tert-butyl group. A secondary amine (R2NH) typically shows a single weak N-H stretching band in the 3350-3310 cm⁻¹ region. libretexts.org The C-N stretching vibration for an aromatic amine would be expected in the 1335-1250 cm⁻¹ range, while for the aliphatic portion, it would appear between 1250-1020 cm⁻¹. libretexts.org

Table 2: Selected Vibrational Frequencies (Theoretical vs. Experimental)

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment
N-H Stretch Data not available Data not available Stretching of the amine bond
C-F Stretch Data not available Data not available Stretching of the carbon-fluorine bond
Aromatic C-H Stretch Data not available Data not available Stretching of benzene ring C-H bonds

| Aliphatic C-H Stretch | Data not available | Data not available | Stretching of tert-butyl C-H bonds |

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gaps)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a critical role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. ictp.itmdpi.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ictp.it For this compound, this analysis would reveal its kinetic stability and potential for participating in electronic transitions.

Table 3: Frontier Molecular Orbital Energies

Parameter Energy (eV)
HOMO Energy Data not available
LUMO Energy Data not available

| HOMO-LUMO Energy Gap | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted onto the electron density surface, using a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.govmdpi.com Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP map would highlight the electronegative fluorine atom and the lone pair on the nitrogen atom as potential sites for electrophilic interaction (red regions). The hydrogen atom on the amine group and hydrogens on the aromatic ring would likely appear as regions of positive potential (blue regions), indicating sites for nucleophilic interaction.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a method used to investigate and visualize intermolecular interactions in the crystalline state. The Hirshfeld surface is a boundary defined around a molecule in a crystal, separating it from its neighbors. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify and quantify the different types of intermolecular contacts.

This analysis generates two-dimensional "fingerprint plots" that summarize the intermolecular interactions. For this compound, this would reveal the nature and extent of interactions such as hydrogen bonds (involving the N-H group), and other van der Waals forces, like H···H, C···H, and F···H contacts, which govern the crystal packing. The most significant contributions to the crystal packing are often from H···H, H···C/C···H, and H···O/O···H interactions. nih.govnih.gov

Table 4: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Contribution (%)
H···H Data not available
C···H / H···C Data not available
F···H / H···F Data not available
N···H / H···N Data not available

| Other | Data not available |

Quantum Chemical Descriptors and Their Correlation with Reactivity

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical reactivity and stability. These descriptors are calculated using the outputs of DFT computations, particularly the HOMO and LUMO energies. Key global reactivity descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is related to the HOMO-LUMO gap.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires an additional electronic charge from the environment.

These descriptors provide a quantitative basis for understanding and predicting the behavior of this compound in chemical reactions. researchgate.net A high chemical hardness, for instance, would correlate with the high stability suggested by a large HOMO-LUMO gap. mdpi.com

Table 5: Global Reactivity Descriptors

Descriptor Value (units)
Chemical Potential (μ) Data not available
Chemical Hardness (η) Data not available
Electronegativity (χ) Data not available

| Electrophilicity Index (ω) | Data not available |

Derivatization Strategies and Analogue Synthesis for Academic Exploration

Strategic Modifications on the Benzyl (B1604629) Moiety (e.g., positional isomers, additional substituents)

The benzyl moiety is a prime target for modification to probe the influence of aromatic substitution on the molecule's properties. Systematic alterations to this ring can provide insights into electronic and steric effects.

Positional Isomers of the Fluorine Substituent: The position of the fluorine atom on the benzyl ring can significantly impact the molecule's electronic distribution and conformational preferences. Synthesis of the 3-fluoro and 4-fluoro positional isomers would allow for a comparative study of how the fluorine's location affects biological activity or chemical properties. This can be achieved by starting with the corresponding fluorobenzaldehyde isomers in a reductive amination reaction with 2-methylpropan-2-amine.

Introduction of Additional Substituents: Further functionalization of the benzyl ring can be explored by introducing a variety of substituents at the remaining open positions (3, 4, 5, and 6). These modifications can modulate properties such as lipophilicity, hydrogen bonding potential, and electronic character. For instance, the introduction of electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., nitro, cyano) can be accomplished through standard aromatic substitution reactions on appropriate precursors. A study on N-benzyl phenethylamines demonstrated that N-(2-methoxy)benzyl substitution could significantly enhance binding affinity and functional activity at serotonin (B10506) receptors. nih.gov

A representative, though not exhaustive, library of such derivatives could include the compounds listed in the table below. The synthesis would typically involve the reductive amination of the appropriately substituted benzaldehyde (B42025) with 2-methylpropan-2-amine.

Compound NameStructureModification from Parent Compound
N-(2,4-difluorobenzyl)-2-methylpropan-2-amineAddition of a fluorine atom at the 4-position
N-(2-fluoro-4-methoxybenzyl)-2-methylpropan-2-amineAddition of a methoxy group at the 4-position
N-(4-cyano-2-fluorobenzyl)-2-methylpropan-2-amineAddition of a cyano group at the 4-position
N-(2-fluoro-5-nitrobenzyl)-2-methylpropan-2-amineAddition of a nitro group at the 5-position

Functionalization of the Tertiary Amine Nitrogen for New Scaffold Generation

The tertiary amine nitrogen atom in N-(2-fluorobenzyl)-2-methylpropan-2-amine is a key site for functionalization. While it is a tertiary amine, it can undergo a limited set of reactions to generate novel molecular scaffolds.

One potential avenue of exploration is the oxidation of the amine. Studies on the related compound N-benzyl-tert-butylamine have shown that in vitro metabolism can lead to the formation of a nitrone. nih.gov This transformation introduces a new functional group that can participate in various cycloaddition reactions, providing a gateway to more complex heterocyclic systems.

Another approach involves the quaternization of the nitrogen by reaction with an alkylating agent. This would result in a quaternary ammonium (B1175870) salt, permanently altering the charge and polarity of the molecule. While this would likely abolish any intended biological activity at specific receptors, it could be a strategy to create molecules with different physical or chemical properties for materials science applications.

A more advanced and synthetically challenging approach could involve a retro-synthesis to a secondary amine precursor, N-benzyl-2-methylpropan-2-amine, which could then be subjected to a wider range of N-functionalization reactions before re-introduction of a modified benzyl group.

Synthesis of Conjugates and Probes for Advanced Chemical Biology Research

The development of chemical probes is a powerful strategy to investigate the biological targets and mechanisms of action of a parent compound. researchgate.net A chemical probe based on this compound would typically incorporate three key components: the parent molecule as the recognition element, a reactive group for covalent labeling or a reporter group for visualization, and a linker to connect them. nih.gov

Design of Photo-affinity Probes: A common strategy involves the introduction of a photo-reactive group, such as a diazirine or a benzophenone. For instance, a derivative could be synthesized where a diazirine-containing substituent is appended to the benzyl ring. Upon photo-activation, this group forms a highly reactive carbene that can covalently bind to nearby amino acid residues of a target protein, enabling target identification.

Synthesis of Fluorescent Probes: For visualization studies in cells, a fluorescent tag (e.g., a BODIPY or naphthalimide dye) could be conjugated to the parent molecule. uva.nl This would typically involve synthesizing a derivative of this compound with a suitable handle for click chemistry, such as a terminal alkyne or an azide. This handle could be introduced, for example, on the benzyl ring. The fluorescent dye, also functionalized with a complementary click handle, can then be attached.

Probe TypeKey FeaturesPotential Application
Photo-affinity ProbeContains a photo-activatable group (e.g., diazirine)Target identification and validation
Fluorescent ProbeConjugated to a fluorescent dyeCellular imaging and localization studies
Biotinylated ProbeConjugated to biotinAffinity-based purification of target proteins

Design and Synthesis of Libraries of Structural Analogs for Systematic Investigations

The systematic investigation of a compound's structure-activity relationship (SAR) often relies on the synthesis and screening of a library of structural analogs. scispace.com For this compound, a combinatorial or parallel synthesis approach could be employed to efficiently generate a diverse set of related molecules.

Library Design: A library could be designed by systematically varying the substituents on the benzyl ring and by exploring a limited range of modifications to the tert-butyl group (though this is often a more synthetically challenging endeavor). For the benzyl moiety, a set of commercially available substituted benzaldehydes could be used as building blocks.

Synthetic Strategy: A robust and high-throughput compatible reaction for library synthesis is reductive amination. nih.gov This reaction, which forms the core C-N bond of the target molecules, can be carried out in parallel in multi-well plates. A diverse set of benzaldehydes can be reacted with 2-methylpropan-2-amine in the presence of a reducing agent to yield the desired library of N-benzyl-tert-butylamine analogs.

An example of a small, focused library for initial SAR studies is presented below:

R1 (Position on Benzyl Ring)R2 (Substituent)
2F
3F
4F
2Cl
3Cl
4Cl
4OCH3
4CF3

Future Research Perspectives in N 2 Fluorobenzyl 2 Methylpropan 2 Amine Research

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of secondary amines is a well-established field, yet the pursuit of more efficient, selective, and environmentally benign methods continues to be a significant research area. For a sterically hindered secondary amine like N-(2-fluorobenzyl)-2-methylpropan-2-amine, developing optimized synthetic routes is a critical first step for enabling further research.

Future investigations could focus on improving upon classical methods such as the N-alkylation of tert-butylamine (B42293) with 2-fluorobenzyl halides. While straightforward, this approach can be plagued by overalkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. google.com Research into selective mono-N-alkylation protocols, perhaps utilizing cesium hydroxide, could offer a more controlled and higher-yielding alternative. google.com

Reductive amination represents another promising avenue. The reaction of 2-fluorobenzaldehyde (B47322) with tert-butylamine to form an imine, followed by reduction, is a common strategy. chemicalbook.com Future work could explore a variety of reducing agents and catalysts to optimize this process, including more sustainable "borrowing hydrogen" methodologies which use alcohols as alkylating agents and generate water as the only byproduct. nih.gov The use of commercial nickel catalysts, for instance, has shown promise in the synthesis of primary benzylamines from benzyl (B1604629) alcohols and could be adapted for secondary amine synthesis. nih.gov

A comparison of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

MethodologyPotential AdvantagesPotential Challenges
Direct N-Alkylation Simple, readily available starting materials. rsc.orgresearchgate.netOveralkylation, formation of byproducts. google.com
Reductive Amination Good control over product formation.May require stoichiometric reductants. chemicalbook.com
"Borrowing Hydrogen" Atom-economic, environmentally friendly. nih.govMay require higher temperatures and specific catalysts.
Gabriel Synthesis Avoids overalkylation. researchgate.netMulti-step process, use of hydrazine.

Future research should aim to develop a scalable, cost-effective, and high-yielding synthesis that minimizes waste and avoids harsh reaction conditions, thereby making this compound more accessible for broader scientific investigation.

Advanced Spectroscopic Characterization of Transient Intermediates

Understanding the mechanism of chemical reactions is fundamental to controlling their outcomes. The formation of transient intermediates during the synthesis or subsequent reactions of this compound could be elucidated using advanced spectroscopic techniques.

Time-resolved spectroscopy, for example, can provide invaluable insights into reaction kinetics and the fleeting species that are formed. numberanalytics.comperkinelmer.com Techniques like time-resolved infrared (IR) spectroscopy could monitor the formation and consumption of imine intermediates in reductive amination reactions in real-time. perkinelmer.com Similarly, time-resolved X-ray absorption spectroscopy (XAS) could be employed to study the electronic and geometric structure of catalytic species involved in its synthesis. wpmucdn.com

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. nih.gov While standard 1D NMR is crucial for final product characterization, more advanced techniques like 2D and 3D NMR could be used to identify and characterize unstable intermediates in solution. nih.govresearchgate.net High-Resolution Magic-Angle Spinning (HR-MAS) NMR could even be applied to study reactions in semi-solid states or with heterogeneous catalysts. mdpi.com The combination of NMR and Mass Spectrometry (MS) would provide complementary data for the unambiguous structural elucidation of any transient species. uba.arnih.gov

Table 2: Potential Advanced Spectroscopic Techniques for Studying Reaction Intermediates

TechniqueInformation GainedPotential Application for this compound
Time-Resolved IR/Raman Vibrational modes of transient species, reaction kinetics. perkinelmer.comnumberanalytics.comMonitoring imine formation in reductive amination.
Time-Resolved XAS Electronic and local atomic structure of catalysts or intermediates. wpmucdn.comCharacterizing metal-catalyst intermediates in cross-coupling reactions.
Multidimensional NMR Connectivity and spatial relationships of atoms in solution. nih.govStructural elucidation of reaction intermediates in solution.
Mass Spectrometry (MS) Mass-to-charge ratio of transient species. nih.govIdentification of intermediates and byproducts in reaction mixtures.

By applying these advanced spectroscopic methods, a deeper understanding of the reaction pathways involving this compound can be achieved, paving the way for more rational reaction optimization.

Expanding Computational Modeling Applications to Complex Reaction Systems

Computational chemistry has become an indispensable tool for predicting and understanding chemical reactivity. grnjournal.usnumberanalytics.com For this compound, computational modeling, particularly using Density Functional Theory (DFT), could provide profound insights into its electronic structure, reactivity, and reaction mechanisms. nih.govresearchgate.net

Future computational studies could focus on mapping the potential energy surfaces of its synthetic reactions. acs.orgsmu.edu This would allow for the theoretical calculation of activation barriers and reaction energies for different synthetic routes, helping to identify the most energetically favorable pathways. Such studies could also predict the structures of transition states and intermediates, complementing the experimental work described in the previous section. acs.org

Furthermore, the influence of the 2-fluoro substituent on the reactivity of the benzyl group and the amine can be systematically investigated. DFT calculations can quantify the electronic effects of the fluorine atom, such as its inductive electron-withdrawing nature, and how this impacts properties like the acidity of the N-H bond or the nucleophilicity of the nitrogen atom. researchgate.net This understanding is crucial for predicting how this compound might behave in various chemical transformations.

Exploration of its Role as a Versatile Building Block in Materials Science or Catalysis Research

The unique combination of a fluorinated aromatic moiety and a sterically demanding alkyl group makes this compound an intriguing building block for the synthesis of novel materials and catalysts. amerigoscientific.compurkh.com

In materials science, the incorporation of fluorine into polymers is known to impart desirable properties such as low surface energy, high thermal stability, and chemical inertness. sciengine.comtandfonline.comresearchgate.net this compound could serve as a monomer or a modifying agent for creating novel fluorinated polymers. For instance, it could be incorporated into polyurethanes or polyamides to enhance their properties for applications in coatings, textiles, or even in the aerospace and biomedical industries. mdpi.com The fluorine content could lead to materials with enhanced hydrophobicity and weather resistance. sciengine.comacs.org

In the field of catalysis, amines are widely used as ligands for transition metal catalysts. acs.org The specific steric and electronic properties of this compound could be harnessed to create novel ligands for various catalytic transformations. The fluorinated benzyl group could influence the electronic environment of a metal center, while the bulky tert-butyl group could create a specific steric pocket to control selectivity in catalytic reactions. Aromatic amines, in general, are crucial precursors for a variety of important compounds, and this molecule could serve as a valuable intermediate. rsc.org

The potential applications are broad and could range from cross-coupling reactions to asymmetric catalysis, where the chirality could be introduced either on the ligand backbone or through the formation of a chiral metal center.

Q & A

Basic: What are the optimal synthetic routes for N-(2-fluorobenzyl)-2-methylpropan-2-amine, and how can purity be ensured?

Methodological Answer:
The compound can be synthesized via reductive amination between 2-fluorobenzaldehyde and 2-methylpropan-2-amine, followed by purification using column chromatography (silica gel, eluent gradient of ethyl acetate/hexane). Key parameters include controlling reaction temperature (0–5°C for imine formation) and using sodium cyanoborohydride as a stabilizing agent . Purity validation requires 1H/13C NMR (e.g., D2O solvent with TSP reference) and LRMS to confirm structural integrity and absence of by-products like unreacted amines or Schiff bases .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use a 400 MHz spectrometer with D2O or CDCl3 solvents. Assign peaks by comparing to structurally similar compounds (e.g., 2-MAPB HCl: δ 2.4 ppm for methyl groups, δ 7.2–7.8 ppm for aromatic protons) .
  • Mass Spectrometry : LRMS in ESI+ mode to detect the molecular ion peak (expected m/z: ~193.2 for [M+H]+) .
  • Elemental Analysis : Confirm C, H, N composition (e.g., ±0.3% deviation from theoretical values) .

Advanced: How can enantiomeric purity be assessed and optimized for chiral derivatives of this compound?

Methodological Answer:
Chiral separation techniques are critical:

  • Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase. Monitor retention times against racemic standards .
  • Circular Dichroism (CD) : Compare CD spectra of enantiomers to validate optical activity.
  • Stereoselective Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination to enhance enantiomeric excess (ee > 95%) .

Advanced: How should researchers resolve contradictions between analytical purity and observed biological activity?

Methodological Answer:
Discrepancies may arise from undetected stereoisomers or degradation products:

  • Orthogonal Methods : Combine HPLC (for purity) with bioassays (e.g., receptor binding assays) to correlate chemical and biological data .
  • Stress Testing : Expose the compound to heat/light and analyze degradation via LC-MS. For example, oxidation products may form N-oxide derivatives, altering activity .
  • Dose-Response Curves : Use zebrafish models to quantify EC50 values and compare against purity metrics .

Advanced: What in vivo models are suitable for studying this compound’s neurochemical effects?

Methodological Answer:

  • Zebrafish Behavioral Assays : Assess locomotor activity (e.g., distance swam) and anxiety-like behaviors (e.g., thigmotaxis) after exposure. Dose ranges: 1–10 mg/L for 20-minute trials .
  • Receptor Profiling : Conduct competitive binding assays (e.g., 5-HT2A receptors) using radiolabeled ligands (e.g., [³H]Ketanserin) to determine Ki values .
  • Neurochemical Analysis : Post-euthanasia, quantify monoamine levels (e.g., serotonin, dopamine) in brain homogenates via HPLC-ECD .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to 5-HT2A receptors. Refine models with X-ray crystallography data from analogous ligands (e.g., PDB: 6WGT) .
  • Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond persistence .
  • QSAR Studies : Corinate substituent effects (e.g., fluorine position) with bioactivity using Hammett constants or DFT calculations .

Advanced: What strategies mitigate stability issues during long-term storage?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent oxidation/hydrolysis .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to solutions.
  • Periodic Reanalysis : Monitor via LC-MS every 6 months; degradation >5% warrants reformulation .

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